3-(Morpholin-4-yl)quinazolin-4(3H)-one

DNA-dependent protein kinase PI3K pathway tautomerisation

Sourcing a reliable N3-morpholino-quinazolinone intermediate often leads to positional isomers with divergent tautomeric behavior that compromise biological activity. This compound is the exact core building block for PI3Kδ inhibitor Linperlisib (IC50=6.4 nM) and EGFR T790M/L858R mutant-active probes (IC50=53.1 nM). • Retains PI3K pathway engagement while inherently sparing DNA-PK (<10% inhibition at 10 µM), minimizing off-target DNA repair liabilities. • Enables library synthesis for PI3Kδ-selective, PI3Kδ/HDAC dual-targeting, or EGFR-resistant mutant programs. • Demonstrated selectivity index up to 29 against A549 cells with no toxicity to HEK293 cells at 25 µM.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 88614-47-5
Cat. No. B11873659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Morpholin-4-yl)quinazolin-4(3H)-one
CAS88614-47-5
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1COCCN1N2C=NC3=CC=CC=C3C2=O
InChIInChI=1S/C12H13N3O2/c16-12-10-3-1-2-4-11(10)13-9-15(12)14-5-7-17-8-6-14/h1-4,9H,5-8H2
InChIKeyYRBIFFGPLWCBPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Morpholin-4-yl)quinazolin-4(3H)-one – Chemical Identity and Core Properties


3-(Morpholin-4-yl)quinazolin-4(3H)-one (CAS 88614-47-5) is an N3‑morpholino‑substituted quinazolin‑4(3H)‑one heterocycle with molecular formula C12H13N3O2 and a molecular weight of 231.25 g/mol . The compound belongs to the privileged quinazolinone scaffold class, widely employed in medicinal chemistry for kinase inhibitor design [1]. The morpholine moiety is attached through an exocyclic N–N linkage at position 3 of the quinazolinone core, which distinguishes it from C‑morpholino positional isomers such as 7‑(morpholin‑4‑yl)quinazolin‑4(3H)‑one (CAS 1265848‑98‑3) . This specific connectivity imparts distinct tautomeric behaviour and chemical reactivity relevant to downstream derivatisation and biological target engagement.

Scaffold Privileged quinazolin-4(3H)-one core for kinase inhibitor design
Regiochemistry N3-morpholino substitution; tautomerisation behaviour enables PI3K pathway engagement studies
Synthetic Utility Documented intermediate for PI3Kδ inhibitor lead exploration

Regiochemical and Tautomerisation-Driven Selectivity of 3-(Morpholin-4-yl)quinazolin-4(3H)-one


In-class quinazolin‑4(3H)‑one compounds bearing morpholine at different ring positions (N3 vs. C2, C6, C7 or via a linker) cannot be regarded as functionally interchangeable. The N3‑morpholino substitution present in 3‑(Morpholin‑4‑yl)quinazolin‑4(3H)‑one enables tautomerisation to the aromatic 4‑hydroxyquinazoline (enol) form, a phenomenon that abrogates DNA‑PK inhibitory activity but preserves PI3K pathway engagement [1]. In contrast, C‑morpholino isomers such as 2‑morpholino‑quinazolin‑4‑ones and 7‑(morpholin‑4‑yl) derivatives do not undergo the same tautomeric shift, leading to divergent target inhibition profiles and metabolic stability [2]. These mechanistic differences directly propagate into downstream synthetic utility: the N3‑substituted core is the documented key intermediate for the clinical‑stage PI3Kδ inhibitor Linperlisib (YY‑20394, IC50 = 6.4 nM), whereas C‑morpholino positional isomers are not viable surrogates in this synthetic route [3].

Regioisomeric mismatch

C7-morpholino isomer lacks N3-tautomerisation; PI3K/DNA-PK engagement profile may not transfer.

Synthetic route incompatibility

C-morpholino isomers cannot participate in position-4 Suzuki coupling used for Linperlisib synthesis.

Metabolic profile divergence

N3-morpholino group may undergo N-oxidation; C-morpholino isomers may yield different metabolite patterns.

Product-Specific Quantitative Evidence


DNA-PK Inhibition Abrogation vs. 1,3-Benzoxazine Inhibitors

Quinazolin-4-ones bearing N3‑substitution (including the target compound scaffold) lose DNA‑PK inhibitory activity due to tautomerisation to the aromatic 4‑OH enol form, whereas the structurally analogous 1,3‑benzoxazine series retains significant DNA‑PK inhibition [1]. Specifically, compounds 3a–d and 5a–d in the quinazolin‑4‑one series showed no measurable DNA‑PK inhibition at 10 µM, and the hetero‑aromatic compounds 7a–e also lacked activity at the same concentration [1]. The best 8‑aryl‑2‑morpholino‑quinazolin‑4‑one (compound 12d) achieved only 38% DNA‑PK inhibition at 10 µM [2].

DNA-PK inhibition
Cross-study comparable
No measurable activity at 10 µM (scaffold); best 8-aryl-2-morpholino-quinazolin-4-one: 38% inhibition at 10 µM
Supports PI3K-selective pathway study; DNA-PK activity context is negative
Tautomerisation-driven target profile divergence; review for DNA-PK research fit
DNA-dependent protein kinase PI3K pathway tautomerisation cancer

Cytotoxicity Selectivity Index vs. Reference Chemotherapeutics

In a direct head-to-head in vitro comparison, a quinazolin‑4(3H)‑one–morpholine hybrid (compound 1, structurally derived from the same core scaffold as the target compound) demonstrated a selectivity index (SI) of 29 against A549 lung adenocarcinoma cells, markedly exceeding the SI values of the clinical reference drugs paclitaxel (SI = 2.40) and sorafenib (SI = 4.92) [1]. The IC50 of compound 1 against A549 was 2.83 µM [1]. In a separate study, morpholine‑substituted quinazoline derivatives AK‑3 and AK‑10 exhibited IC50 values of 6.44 ± 0.29 µM and 3.15 ± 0.23 µM against MCF‑7 breast cancer cells, with no toxicity to HEK293 normal cells at 25 µM [2].

Cytotoxicity SI
Direct comparison
SI = 29 (A549 vs BEAS-2B); reference: Paclitaxel SI 2.40, Sorafenib SI 4.92
Reported selectivity endpoint context; higher SI vs tested references
Cell-model endpoint review; research-use framework
cytotoxicity selectivity index A549 paclitaxel sorafenib

PI3Kδ Inhibitory Potency of Linperlisib vs. Class-Leading Inhibitors

3-(Morpholin-4-yl)quinazolin-4(3H)-one is a documented key intermediate in the patented synthetic route to YY‑20394 (Linperlisib), a clinical‑stage PI3Kδ inhibitor [1]. Linperlisib exhibits an IC50 of 6.4 nM against PI3Kδ, placing it among the most potent inhibitors in its class . For context, the FDA‑approved PI3Kδ inhibitor Idelalisib has a reported IC50 of 2.5 nM; Linperlisib is within the same order of magnitude while offering a distinct chemotype and potentially differentiated resistance profile [2]. The availability of the target compound as a defined intermediate enables independent medicinal chemistry optimisation and SAR exploration of this clinically validated chemotype.

PI3Kδ potency
Reported
Linperlisib IC50 = 6.4 nM; Idelalisib IC50 = 2.5 nM
Assay potency context; same nanomolar range as reference inhibitor
Intermediate enables independent SAR exploration
PI3Kδ Linperlisib YY-20394 cancer immunotherapy B-cell malignancies

N3-Morpholino vs. C7-Morpholino Positional Isomer

The target compound features an N3‑morpholino substituent (exocyclic N–N bond), whereas the positional isomer 7‑(morpholin‑4‑yl)quinazolin‑4(3H)‑one (CAS 1265848‑98‑3) bears a C7‑morpholino group (C–N bond to the aromatic ring) . This fundamental connectivity difference has three material consequences: (i) N3‑substituted quinazolin‑4‑ones can undergo tautomerisation to the 4‑hydroxy form, altering hydrogen‑bonding capacity and target engagement [1]; (ii) the N3‑morpholino group is susceptible to metabolic N‑oxidation and N‑dealkylation, producing distinct metabolite profiles compared with C‑morpholino isomers [2]; (iii) the N3‑substitution pattern enables direct participation in the YY‑20394 synthetic route via Suzuki coupling at position 4 of the quinazoline ring, a transformation that is not accessible from the C7‑morpholino isomer [3].

Isomer connectivity
Class-level inference
N3-morpholino (N–N bond, tautomerisation-capable) vs. C7-morpholino (C–N bond, no tautomerisation)
Attachment mode directs synthetic utility and target profile
Bond dissociation energy and metabolic fate may diverge
positional isomer regiochemistry N-substitution tautomerism synthetic utility

EGFR Kinase Inhibitory Potency vs. Clinical EGFR Inhibitors

Morpholin‑3‑one‑fused quinazoline derivatives (a chemotype closely related to the target core scaffold) demonstrate sub‑micromolar EGFRwt inhibitory potency. Compound a8 exhibited an IC50 of 53.1 nM against wild‑type EGFR, and compounds a7 and a8 showed potent inhibitory activity against the T790M/L858R double mutant as well as strong antiproliferative effects against H358 and A549 NSCLC cell lines [1]. For reference, the first‑generation EGFR inhibitor Gefitinib has a reported EGFRwt IC50 of approximately 33 nM, and Erlotinib approximately 2 nM [2]. The morpholine‑quinazoline scaffold thus achieves potency within an order of magnitude of clinical EGFR inhibitors while offering a distinct intellectual property space and tunable selectivity profile.

EGFRwt potency
Cross-study comparable
Compound a8 IC50 = 53.1 nM; Gefitinib 33 nM, Erlotinib 2 nM
Supports EGFR inhibitor lead exploration; potency within reported reference range
Activity against T790M/L858R mutant reported
EGFR tyrosine kinase quinazoline morpholin-3-one NSCLC IC50

Purity Specification vs. Research-Grade Quinazolinones

Commercially available 3‑(Morpholin‑4‑yl)quinazolin‑4(3H)‑one is supplied at a guaranteed minimum purity of 98% (NLT 98%) by ISO‑certified manufacturers, with a molecular weight of 231.25 g/mol (C12H13N3O2) . This specification is critical for its use as a synthetic intermediate where impurities can propagate through multi‑step sequences, as documented in the YY‑20394 manufacturing process where intermediate purity was identified as a key parameter affecting the selectivity of the Suzuki coupling step (impurity‑driven by‑product formation at position 2 of the quinazoline ring reduced desired product yield to as low as 28% in prior‑art routes) [1][2]. The improved manufacturing method disclosed in US 11,505,542 achieves higher yield and better selectivity by controlling the purity and form of the morpholinylquinazoline intermediate [1].

Purity specification
Supporting evidence
Purity ≥98% (NLT); MW 231.25 g/mol
Specification supports synthetic intermediate use; impurity control critical for Suzuki coupling selectivity
Prior-art routes with lower purity reported reduced coupling yield
purity specification quality control procurement building block

Research and Industrial Application Scenarios


PI3Kδ Inhibitor Lead Optimisation and SAR Expansion

The compound serves as the core building block for synthesising morpholinylquinazoline‑based PI3Kδ inhibitors, most notably the clinical candidate Linperlisib (YY‑20394, IC50 = 6.4 nM) . Research groups pursuing PI3Kδ‑targeted therapies for B‑cell malignancies can procure this intermediate to independently explore structure–activity relationships at positions 2, 4, 6, 7, and 8 of the quinazoline ring while retaining the N3‑morpholino pharmacophore essential for PI3Kδ engagement. The dual PI3Kδ/HDAC inhibitory potential of this scaffold class, as disclosed in Shanghai Yingli's patent family, further expands its utility in epigenetic‑kinase dual‑targeting strategies [1].

EGFR TKI Development Targeting Resistance Mutations

The morpholine‑quinazoline scaffold demonstrated by Qin et al. (2016) achieves EGFRwt IC50 values as low as 53.1 nM (compound a8) with confirmed activity against the T790M/L858R resistance mutation [2]. Procurement of 3‑(Morpholin‑4‑yl)quinazolin‑4(3H)‑one enables the synthesis of morpholin‑3‑one‑fused quinazoline libraries for screening against both wild‑type and mutant EGFR, addressing the unmet need for next‑generation TKIs that overcome acquired resistance to Gefitinib and Erlotinib in non‑small cell lung cancer [2].

Selective Kinase Profiling with DNA-PK Negative Selectivity

The tautomerisation‑driven loss of DNA‑PK inhibitory activity inherent to the N3‑substituted quinazolin‑4‑one scaffold (documented by Cano et al., 2016: <10% DNA‑PK inhibition at 10 µM for compounds 3a–d, 5a–d, and 7a–e) [3] provides a built‑in selectivity filter. Researchers developing PI3K‑selective inhibitors can exploit this property to minimise DNA‑PK‑mediated off‑target effects (e.g., impaired DNA double‑strand break repair), which is a known liability of dual DNA‑PK/PI3K inhibitors. This makes the compound particularly valuable for PI3Kδ‑ or PI3Kα‑focused programmes where DNA‑PK sparing is therapeutically desirable [3][4].

Anticancer Lead Discovery with Enhanced Therapeutic Window

Quinazolin‑4(3H)‑one–morpholine hybrids derived from this core have demonstrated selectivity indices up to 29 against A549 lung cancer cells, substantially exceeding the SI values of paclitaxel (2.40) and sorafenib (4.92) [5]. Coupled with the non‑toxicity of morpholine‑substituted quinazoline derivatives to HEK293 normal cells at 25 µM [6], this scaffold offers a compelling starting point for anticancer programmes that prioritise a wide therapeutic window. Procurement of the core intermediate enables rapid library synthesis and cytotoxicity screening across diverse cancer cell line panels [5][6].

Application
Selection Property
Validation Focus
PI3Kδ inhibitor SAR exploration
N3-morpholino pharmacophore; documented intermediate for PI3Kδ chemotype
PI3Kδ enzymatic assay and isoform selectivity review
EGFR kinase inhibitor development
Morpholine-fused quinazoline scaffold; reported EGFR inhibition context
EGFR wild-type and T790M mutant kinase assays
Kinase selectivity profiling (DNA-PK context)
Tautomerisation-enabled PI3K selectivity; DNA-PK activity abrogation
DNA-PK/PI3K off-target kinase panel review
Cancer cell-model endpoint research
Quinazolinone-morpholine core; selectivity endpoint context
Cytotoxicity and selectivity endpoint review across cell lines
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